4-(2-Methylquinolin-7-yl)butan-2-one
Description
4-(2-Methylquinolin-7-yl)butan-2-one is a quinoline-derived ketone with a molecular formula of C₁₄H₁₅NO. Its structure comprises a 2-methylquinoline moiety linked to a butan-2-one group at the 7-position of the quinoline ring. Quinoline derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their aromatic heterocyclic nature, which confers unique electronic and steric properties .
Properties
Molecular Formula |
C14H15NO |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
4-(2-methylquinolin-7-yl)butan-2-one |
InChI |
InChI=1S/C14H15NO/c1-10-3-7-13-8-6-12(5-4-11(2)16)9-14(13)15-10/h3,6-9H,4-5H2,1-2H3 |
InChI Key |
CTYMUWVGSBYUTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2)CCC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylquinolin-7-yl)butan-2-one typically involves the reaction of 2-methylquinoline with butanone under specific conditions. One common method includes the use of methyl iodide in an ethanol solution in the presence of sodium ethylate . The reaction proceeds with the formation of benzene ring-substituted 4-(2-methyl-4-(methylsulfanyl)quinolin-3-yl)butan-2-ones .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylquinolin-7-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the quinoline ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-2,4-dione derivatives, while reduction can produce various hydroquinoline compounds .
Scientific Research Applications
4-(2-Methylquinolin-7-yl)butan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Investigated for its potential use in drug development due to its pharmacological properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Methylquinolin-7-yl)butan-2-one involves its interaction with various molecular targets and pathways. Quinoline derivatives are known to interact with DNA, enzymes, and receptors, leading to their biological effects. The specific pathways and targets depend on the derivative and its modifications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Differences
The compound’s quinoline core distinguishes it from simpler aromatic ketones. Key structural analogs include:
This enhances interactions in biological systems or materials applications but may reduce solubility in polar solvents compared to hydroxylated derivatives like raspberry ketone .
Physicochemical Properties
- Molecular Weight and Polarity: The quinoline derivative (MW: 213.28 g/mol) is heavier and less polar than 4-(4-hydroxyphenyl)butan-2-one (MW: 164.20 g/mol), impacting its chromatographic behavior and bioavailability.
- Solubility: Raspberry ketone’s phenolic group improves water solubility, whereas the hydrophobic quinoline ring in this compound likely favors organic solvents like ethyl acetate (used in analogous quinoline crystallizations ).
- Stability: The electron-deficient quinoline ring may increase susceptibility to nucleophilic attack compared to phenyl ketones, which are more chemically inert .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
